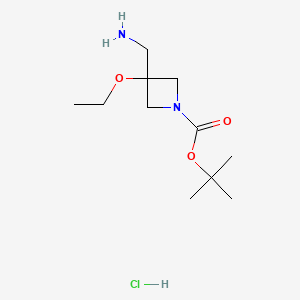![molecular formula C12H19Cl2FN2O B15320967 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride CAS No. 2803856-64-4](/img/structure/B15320967.png)
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C12H17FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom, a morpholine ring, and an ethanamine group, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-nitroaniline with morpholine under specific conditions to form the intermediate compound. This intermediate is then reduced to produce 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine. The final step involves the conversion of this amine to its dihydrochloride salt form through the addition of hydrochloric acid .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include the corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Wissenschaftliche Forschungsanwendungen
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is utilized in the study of biological processes and pathways. It serves as a probe to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is studied for its effects on various biological targets, including enzymes and receptors.
Industry: The compound finds applications in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The morpholine ring contributes to the compound’s stability and solubility, facilitating its use in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride can be compared with other similar compounds, such as:
1-[5-Chloro-2-(morpholin-4-yl)phenyl]ethan-1-amine: This compound has a chlorine atom instead of fluorine, which affects its chemical reactivity and biological activity.
1-[5-Bromo-2-(morpholin-4-yl)phenyl]ethan-1-amine: The presence of a bromine atom alters the compound’s properties, making it more suitable for certain types of chemical reactions.
1-[5-Iodo-2-(morpholin-4-yl)phenyl]ethan-1-amine: The iodine atom provides unique characteristics, such as increased molecular weight and altered electronic properties.
Eigenschaften
CAS-Nummer |
2803856-64-4 |
|---|---|
Molekularformel |
C12H19Cl2FN2O |
Molekulargewicht |
297.19 g/mol |
IUPAC-Name |
1-(5-fluoro-2-morpholin-4-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-9(14)11-8-10(13)2-3-12(11)15-4-6-16-7-5-15;;/h2-3,8-9H,4-7,14H2,1H3;2*1H |
InChI-Schlüssel |
XXLBSNDMOLPOAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)N2CCOCC2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


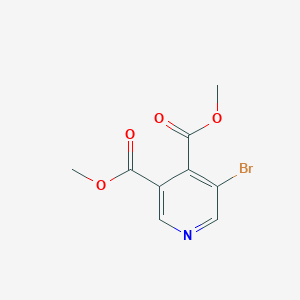
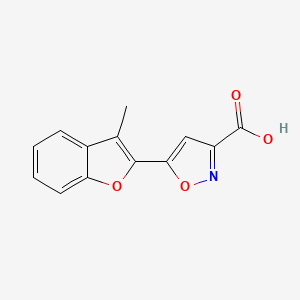
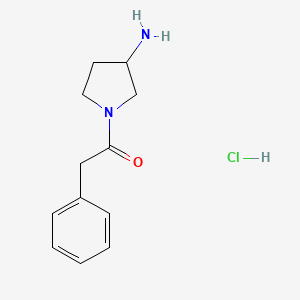
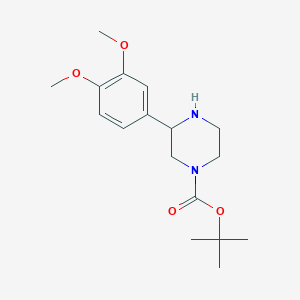
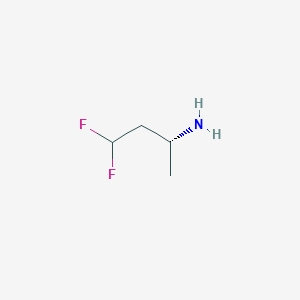

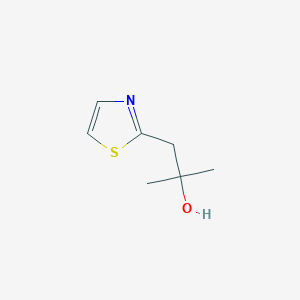
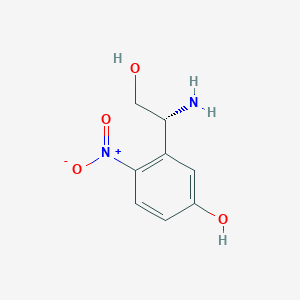
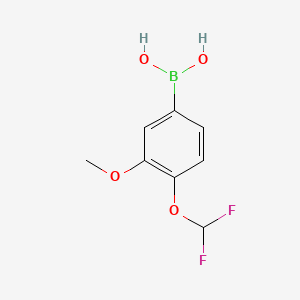
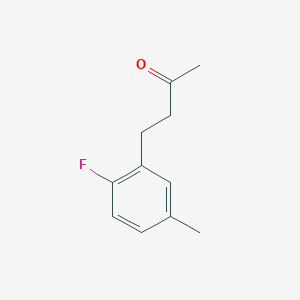
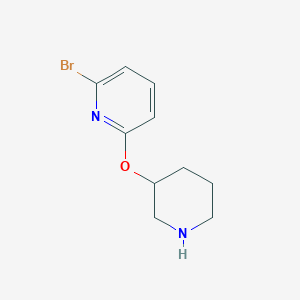
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
